(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride
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Overview
Description
(4,4-Dioxo-4lambda6-thia-5-azaspiro[24]heptan-6-yl)methanamine;hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a thioamide under acidic conditions to form the spirocyclic intermediate, which is then further reacted with formaldehyde and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
Thiazolopyrimidine: Contains a thiazole ring and exhibits different chemical properties and applications.
1,3,4-Thiadiazole: A heterocyclic compound with distinct biological activities compared to the spirocyclic structure.
Uniqueness
What sets (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4,4-dioxo-4λ6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.ClH/c7-4-5-3-6(1-2-6)11(9,10)8-5;/h5,8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWHDIPKBGLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NS2(=O)=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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